Neuraminidase (C. perfringens) Inhibitory Potency: Pseudocoptisine vs. Berberine and Coptisine
Pseudocoptisine inhibits Clostridium perfringens neuraminidase (NA) with an IC₅₀ of 65.2 ± 4.5 μM, which is significantly weaker than the inhibitory activities of berberine (IC₅₀ = 12.8 ± 1.5 μM) and coptisine (IC₅₀ = 13.5 ± 2.3 μM) when tested under identical fluorometric assay conditions [1]. This 5.1-fold difference (berberine vs. pseudocoptisine) and 4.8-fold difference (coptisine vs. pseudocoptisine) is statistically robust and demonstrates that pseudocoptisine occupies a distinct potency tier among quaternary protoberberine alkaloids.
| Evidence Dimension | Clostridium perfringens neuraminidase (NA) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 65.2 ± 4.5 μM |
| Comparator Or Baseline | Berberine (IC₅₀ = 12.8 ± 1.5 μM); Coptisine (IC₅₀ = 13.5 ± 2.3 μM); Palmatine (IC₅₀ = 15.8 ± 2.1 μM) |
| Quantified Difference | Pseudocoptisine is 5.1-fold weaker than berberine; 4.8-fold weaker than coptisine; 4.1-fold weaker than palmatine. |
| Conditions | Fluorometric assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid as substrate; NA from C. perfringens; pH 5.0 sodium acetate buffer; 37°C incubation; fluorescence measured at 360 nm excitation / 450 nm emission. |
Why This Matters
For anti-infective screening programs targeting bacterial neuraminidase, the 5-fold potency differential dictates that pseudocoptisine cannot substitute for berberine or coptisine as a lead compound without fundamentally altering the SAR interpretation and hit-to-lead optimization trajectory.
- [1] Kim JH, Ryu YB, Lee WS, Kim YH. Neuraminidase inhibitory activities of quaternary isoquinoline alkaloids from Corydalis turtschaninovii rhizome. Bioorg Med Chem. 2014;22(21):6047-52. Table 2, IC₅₀ data for compounds 1-7. View Source
